molecular formula C10H9Cl2NO B267789 2,4-dichloro-N-cyclopropylbenzamide

2,4-dichloro-N-cyclopropylbenzamide

Cat. No.: B267789
M. Wt: 230.09 g/mol
InChI Key: LEOBSYFLYDGHRO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-cyclopropylbenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with two chlorine atoms at the 2- and 4-positions of the benzene ring and an N-linked cyclopropyl group. The molecular formula is C₁₀H₉Cl₂NO, with a molecular weight of 230.10 g/mol. The compound’s design likely targets applications in medicinal chemistry, agrochemicals, or materials science, though direct evidence of its biological or industrial use is absent in the sources reviewed .

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

2,4-dichloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H9Cl2NO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)

InChI Key

LEOBSYFLYDGHRO-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine Positioning and Amide Modifications

(a) N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃, MW: 316.73 g/mol)
  • Structural Differences : Replaces the cyclopropyl group with a 3-chlorophenethyl chain and introduces a nitro group at the benzene ring’s 4-position.
  • The phenethyl chain introduces greater steric bulk and lipophilicity, which may influence bioavailability or binding interactions in biological systems .
(b) 4-Chloro-N,N-diisopropyl-2-(hydroxymethyl)benzamide (C₁₄H₁₉ClNO₂, MW: 276.76 g/mol)
  • Structural Differences : Features a hydroxymethyl group at the 2-position and diisopropyl substituents on the amide nitrogen.
  • The diisopropyl groups introduce significant steric hindrance, which may reduce metabolic stability or enzymatic interactions .
(c) 2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (C₂₁H₂₆ClN₅O₃, MW: 440.92 g/mol)
  • Structural Differences : Incorporates a complex oxadiazole-cyclohexyl moiety linked via a propanamide chain.
  • The larger molecular weight and extended structure contrast sharply with the compact cyclopropyl-substituted benzamide .

Physicochemical Properties and Molecular Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,4-Dichloro-N-cyclopropylbenzamide C₁₀H₉Cl₂NO 230.10 2,4-Cl; cyclopropylamide Moderate lipophilicity, steric compactness
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.73 4-NO₂; 3-chlorophenethylamide High reactivity, increased bulk
4-Chloro-N,N-diisopropylbenzamide C₁₄H₁₉ClNO₂ 276.76 4-Cl; diisopropylamide High steric hindrance, moderate solubility
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ 202.55 1-Cl; 2,4-NO₂ High density, explosive potential

*Data synthesized from *.

Research Findings and Functional Insights

  • Chlorine Substituent Effects: Compounds with chlorine at the 2- and 4-positions (e.g., this compound) exhibit enhanced electrophilic character compared to mono-chloro analogs like 4-chloro-N,N-diisopropylbenzamide. This positioning may improve interactions with aromatic binding pockets in proteins or polymers .
  • Amide Group Modifications : The cyclopropyl group in this compound provides a balance between steric bulk and conformational flexibility, contrasting with the rigid oxadiazole-containing analog in . This flexibility could favor entropy-driven binding in drug-receptor interactions.
  • Thermal Stability: Chlorinated benzamides generally exhibit higher melting points (e.g., 48–50°C for 4-chloro-2,5-dimethylbenzenesulfonyl chloride ) compared to non-chlorinated analogs, though direct data for the target compound is lacking.

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